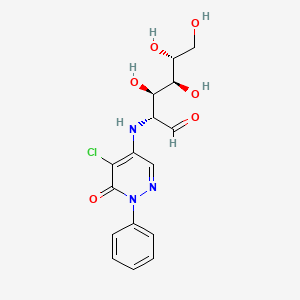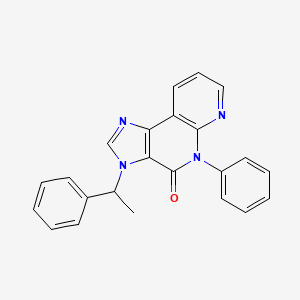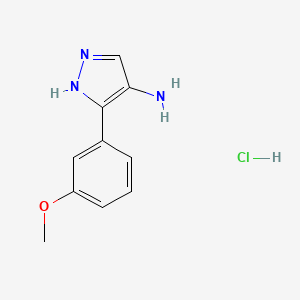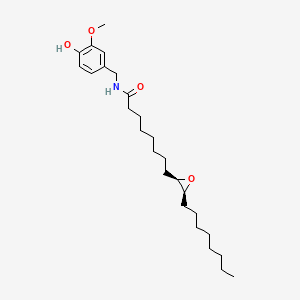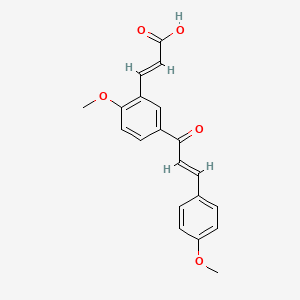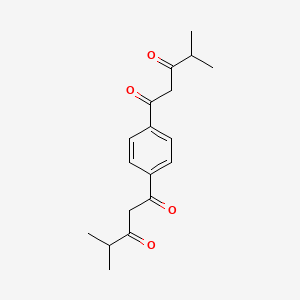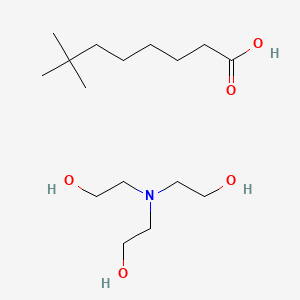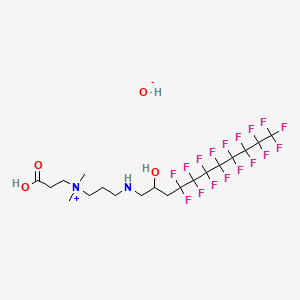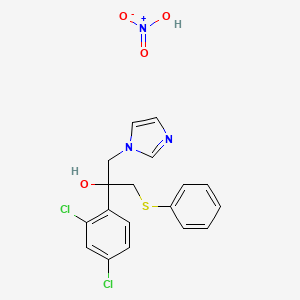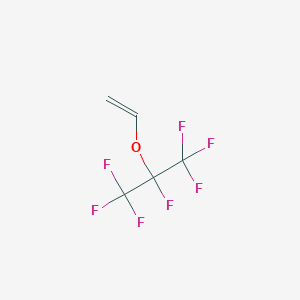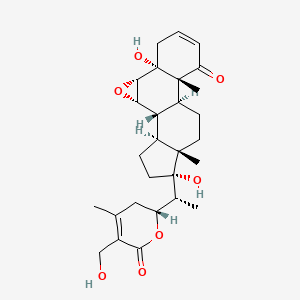
27-Hydroxywithanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Hydroxywithanone is a naturally occurring compound found in the plant Withania somnifera, commonly known as Ashwagandha. This compound belongs to the class of withanolides, which are steroidal lactones known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 27-Hydroxywithanone typically involves the extraction of Withania somnifera roots, followed by purification processes to isolate the compound. The hydroalcoholic and aqueous extracts of Withania somnifera roots are commonly used, and the extraction process involves the use of solvents such as methanol and water .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Withania somnifera plants. The roots are harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, typically using a combination of methanol and water. The extract is further purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
27-Hydroxywithanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized withanolides, while reduction reactions may produce reduced withanolides .
Wissenschaftliche Forschungsanwendungen
27-Hydroxywithanone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of withanolides.
Biology: It is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: this compound has shown promise in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. .
Wirkmechanismus
The mechanism of action of 27-Hydroxywithanone involves its interaction with specific molecular targets and pathways. It has been found to bind to key enzymes and proteins involved in disease processes. For example, it inhibits HIV-1 replication by binding to HIV-1 integrase, protease, and reverse transcriptase enzymes . Additionally, it exhibits anti-cancer properties by targeting oncogenic pathways and modulating cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
27-Hydroxywithanone is structurally similar to other withanolides, such as:
- Withanolide D
- Withanolide E
- Withanolide G
- Withasomniferol B
- Withasomniferol C
- Sitoindoside IX
Uniqueness
What sets this compound apart from other withanolides is its unique hydroxylation pattern, which contributes to its distinct biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications in various fields .
Eigenschaften
CAS-Nummer |
871949-32-5 |
|---|---|
Molekularformel |
C28H38O7 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5R,10R,11S,14S,15S,18S)-5,15-dihydroxy-15-[(1R)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O7/c1-14-12-19(34-24(31)16(14)13-29)15(2)27(32)11-8-17-21-18(7-10-25(17,27)3)26(4)20(30)6-5-9-28(26,33)23-22(21)35-23/h5-6,15,17-19,21-23,29,32-33H,7-13H2,1-4H3/t15-,17+,18+,19-,21+,22+,23+,25+,26+,27+,28+/m1/s1 |
InChI-Schlüssel |
XOKCBESGXYESDY-LGZUTLPBSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)CO |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


